molecular formula C20H23FN2O5S B3588948 N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B3588948
M. Wt: 422.5 g/mol
InChI Key: VMEOMELIMLREDL-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the carboxamide group: This step usually involves the reaction of the piperidine derivative with a carboxylic acid or its derivative.

    Attachment of the 2,4-dimethoxyphenyl group: This can be done through a substitution reaction using a suitable reagent.

    Attachment of the 4-fluorobenzenesulfonyl group: This step involves the reaction of the intermediate compound with a fluorobenzenesulfonyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and produce therapeutic effects. The exact molecular targets and pathways involved would require further research and experimental data.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethoxyphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide
  • N-(2,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Uniqueness

N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is unique due to the presence of the 4-fluorobenzenesulfonyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-27-16-5-8-18(19(13-16)28-2)22-20(24)14-9-11-23(12-10-14)29(25,26)17-6-3-15(21)4-7-17/h3-8,13-14H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEOMELIMLREDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
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